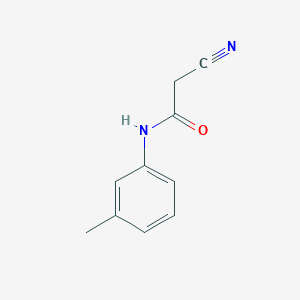

2-cyano-N-(3-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyano-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C10H10N2O. It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a 3-methylphenyl group and a cyano group. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylaniline with cyanoacetic acid or its derivatives. One common method is the direct reaction of 3-methylaniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production.

化学反応の分析

Types of Reactions: 2-Cyano-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.

Condensation Reactions: Catalysts like p-toluenesulfonic acid or acetic acid under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Nucleophilic Substitution: Substituted amides or esters.

Condensation Reactions: Imines or enamines.

Reduction: Primary amines.

科学的研究の応用

2-Cyano-N-(3-methylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.

作用機序

The mechanism of action of 2-cyano-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

類似化合物との比較

2-Cyanoacetamide: A simpler analog with a cyano group and an acetamide group.

N-(3-Methylphenyl)acetamide: Lacks the cyano group, making it less reactive in certain chemical reactions.

2-Cyano-N-(4-methylphenyl)acetamide: Similar structure but with the methyl group in the para position.

Uniqueness: 2-Cyano-N-(3-methylphenyl)acetamide is unique due to the presence of both the cyano and 3-methylphenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

生物活性

2-Cyano-N-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy and applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H10N2O, and it features a cyano group attached to an acetamide moiety, which is further substituted with a 3-methylphenyl group. The synthesis typically involves the reaction of 3-methylaniline with cyanoacetic acid or methyl cyanoacetate in the presence of a base such as sodium ethoxide, followed by crystallization to isolate the product.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The cyano group acts as an electrophile, allowing the compound to react with nucleophilic sites on biomolecules. This interaction can lead to inhibition of enzyme activity or modulation of receptor functions, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. In one study, derivatives of cyanoacetamides were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, treatment with this compound resulted in increased levels of H3K4 methylation in Calu-6 human lung adenocarcinoma cells, indicating a possible mechanism for its anticancer effects through modulation of gene expression .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving Calu-6 cells, researchers observed that treatment with various concentrations of this compound led to significant increases in H3K4me2 levels at both 24 and 48 hours post-treatment. The compound demonstrated a dose-dependent response, with higher concentrations correlating with greater increases in gene expression markers associated with tumor suppression .

Case Study 2: Antimicrobial Evaluation

Another study focused on synthesizing novel thiazole derivatives from cyanoacetamides, including this compound. The resulting compounds were tested against multiple bacterial strains, showing promising antimicrobial activity particularly against Gram-positive bacteria. This suggests that modifications to the parent structure could enhance efficacy and broaden the spectrum of action against pathogens .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Cyanoacetamide | Simpler structure without phenyl substitution | Moderate antimicrobial activity |

| N-(3-Methylphenyl)acetamide | Lacks cyano group; less reactive | Minimal biological activity |

| 2-Cyano-N-(4-methylphenyl)acetamide | Similar structure but para-substituted | Potentially similar activity |

This table illustrates how the presence and position of functional groups affect the biological activity of these compounds.

特性

IUPAC Name |

2-cyano-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQOVOMLCZXTDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351186 |

Source

|

| Record name | 2-cyano-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54153-19-4 |

Source

|

| Record name | 2-cyano-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。